2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound notable for its potential biological applications. It belongs to a class of compounds characterized by a pyrrolo-pyrimidine core structure, which has been widely studied for its pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 474.6 g/mol .
This compound can be classified as an acetamide derivative and a thioether, featuring a thio group linked to a pyrrolo-pyrimidine structure. Its unique structural components suggest potential activity in various biological pathways, particularly in medicinal chemistry.
The synthesis of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purity during synthesis.
The molecular structure of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C24H28N4O2S/c25-17(24(30)29)18(26)19(31)20(27)21(28)22(23(18)19)14(12)15(16(21)23)13(11)10/h1-9,14H,10-12H2,(H,30,29)
CC1=CC=C(C=C1)C(=O)NCC(SC2=C(C(=N(C2=O))C3=CC=CC=C3)=O)=O
These representations confirm the presence of several functional groups including carbonyls, thio groups, and aromatic rings.
The compound exhibits significant steric hindrance due to its bulky side groups, which may influence its reactivity and interaction with biological targets.
The chemical reactivity of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide can be explored through various reaction pathways:
Technical details such as reaction conditions (pH, temperature, solvents) are essential for understanding these transformations.
The mechanism of action for 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in signaling pathways:
Data supporting these mechanisms typically come from bioassays and molecular docking studies that elucidate binding affinities and specific interactions.
The physical properties of 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide include:
Key chemical properties include:
Relevant data from stability studies and reactivity assessments are crucial for practical applications.
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yil)thio)-N-(2ethylphenyl)acetamide has potential applications in various scientific fields:
Research continues to explore its full range of applications across different domains including pharmacology and biochemistry.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8